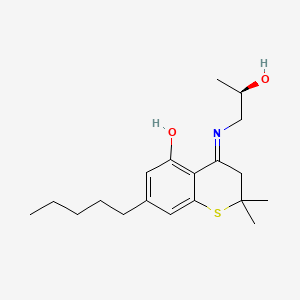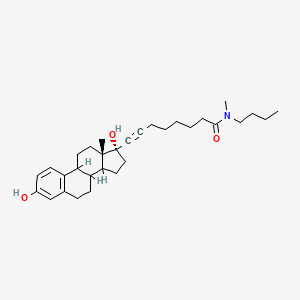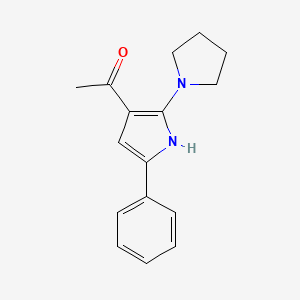
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone is a member of pyrroles. It has a role as an anticoronaviral agent.
Applications De Recherche Scientifique
Forensic Identification and Characterization :
- A study identified a novel cathinone derivative, closely related to the compound , providing essential information for forensic and clinical laboratories for the identification of similar compounds. This contributes significantly to the forensic analysis of novel psychoactive substances (Bijlsma et al., 2015).
Antiviral Research :
- Research focused on the synthesis and reaction of derivatives of pyrazolyl ethanones, related to the compound of interest, demonstrated potential antiviral activity, highlighting their utility in medicinal chemistry (Attaby et al., 2006).
Chemical Synthesis and Characterization :
- Studies have been conducted on the synthesis and characterization of various pyrrole derivatives, providing insights into their structural and chemical properties. This is vital for understanding the compound's potential applications in chemical research (Kopchuk et al., 2017).
Cytotoxicity and Anticancer Potential :
- A study synthesized and evaluated the cytotoxicity of pyrazolyl pyrazoline and aminopyrimidine derivatives, which are structurally related to the compound . These studies are crucial for developing new anticancer agents (Alam et al., 2018).
Conducting Polymers and Materials Science :
- Research on the synthesis of conducting polymers based on pyrrole derivatives has shown the impact of substituents on electrical conductivity and thermal stability, relevant for materials science applications (Pandule et al., 2014).
Quantum Mechanical Modeling :
- A study on the structural and vibrational properties of fluoromethylated-pyrrol derivatives, closely related to the compound , used quantum mechanical modeling. This is significant for understanding the reactivities and properties of such compounds (Cataldo et al., 2014).
Propriétés
Nom du produit |
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-(5-phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)14-11-15(13-7-3-2-4-8-13)17-16(14)18-9-5-6-10-18/h2-4,7-8,11,17H,5-6,9-10H2,1H3 |
Clé InChI |
JETWUXIPMDOAEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



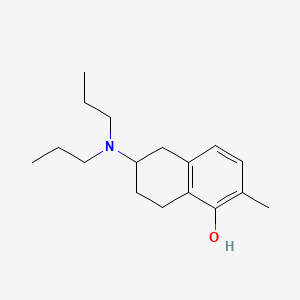
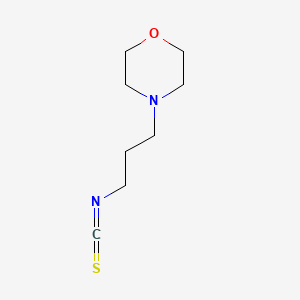
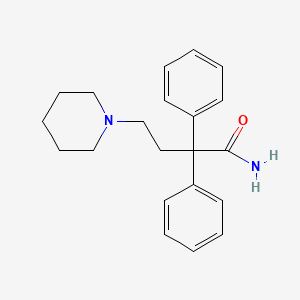
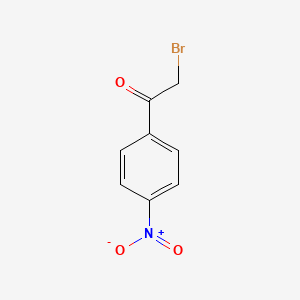
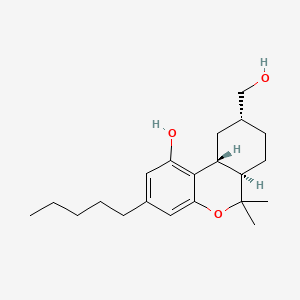
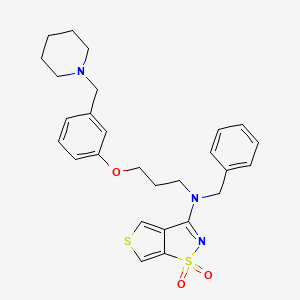
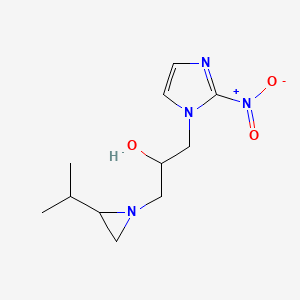
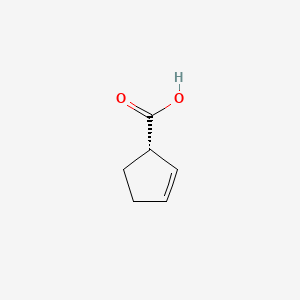
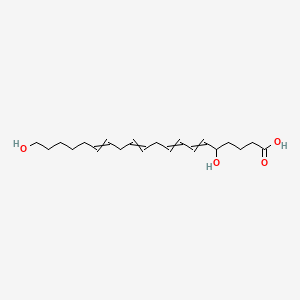
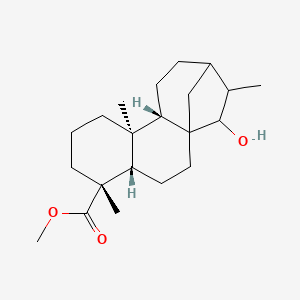
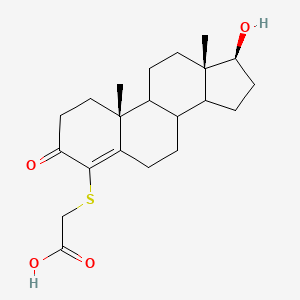
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)
